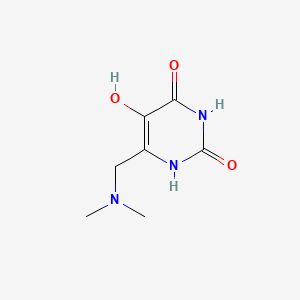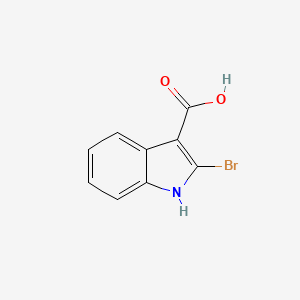![molecular formula C19H21ClN4O B12934392 6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine CAS No. 834894-17-6](/img/structure/B12934392.png)
6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopentyl group at the 2nd position, and a 3-methoxyphenethyl group at the 9th position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a purine derivative.
Chlorination: Introduce a chlorine atom at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclopentylation: Attach a cyclopentyl group at the 2nd position through a nucleophilic substitution reaction.
Phenethylation: Introduce the 3-methoxyphenethyl group at the 9th position using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. For example, it might inhibit specific enzymes involved in DNA synthesis or repair, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-9-(2-phenylethyl)-9H-purine: Similar structure but lacks the cyclopentyl group.
2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine: Similar structure but lacks the chlorine atom.
6-chloro-2-cyclopentyl-9H-purine: Similar structure but lacks the 3-methoxyphenethyl group.
Uniqueness
6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom, cyclopentyl group, and 3-methoxyphenethyl group can influence its reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
834894-17-6 |
|---|---|
Molekularformel |
C19H21ClN4O |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
6-chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]purine |
InChI |
InChI=1S/C19H21ClN4O/c1-25-15-8-4-5-13(11-15)9-10-24-12-21-16-17(20)22-18(23-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3 |
InChI-Schlüssel |
WSSPVGKHUAEOBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(N=C3Cl)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


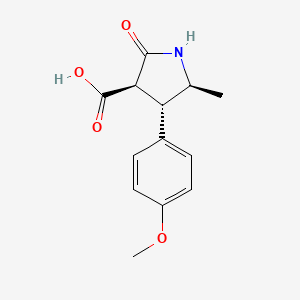
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
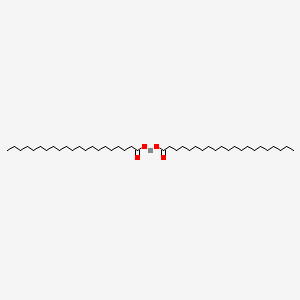
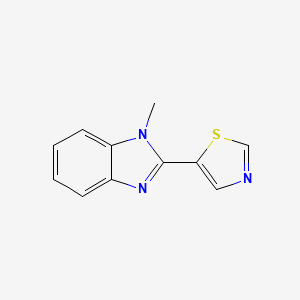
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)

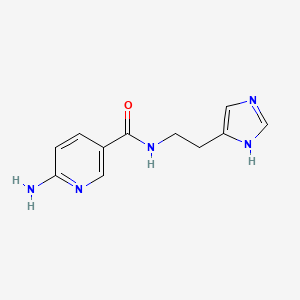
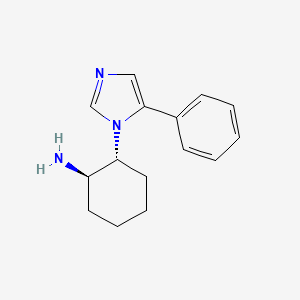
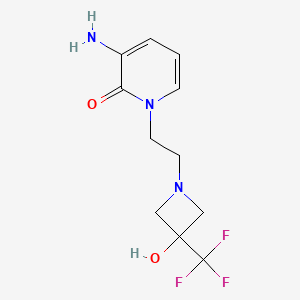
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)

![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
